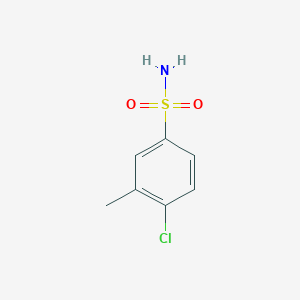

4-Chloro-3-methylbenzenesulfonamide

Descripción general

Descripción

4-Chloro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in various chemical reactions and its potential use in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylbenzenesulfonamide can be synthesized through several methods. One common method involves the sulfonation of 4-chloro-3-methylbenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions typically include:

Sulfonation: 4-Chloro-3-methylbenzene is treated with chlorosulfonic acid at a temperature range of 0-5°C.

Ammonolysis: The resulting sulfonyl chloride is then reacted with ammonia at room temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous flow reactors: To ensure consistent quality and yield.

Automated control systems: For precise temperature and reaction condition management.

Purification steps: Including crystallization and filtration to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution reactions: Where the chlorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling reactions: Such as Suzuki-Miyaura coupling, where the compound can be used as a substrate

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing agents: Like hydrogen peroxide or potassium permanganate for oxidation.

Reducing agents: Such as lithium aluminum hydride for reduction.

Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

Substitution products: Depending on the nucleophile used.

Oxidized or reduced derivatives: Based on the reaction conditions.

Coupled products: When used in cross-coupling reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-3-methylbenzenesulfonamide is primarily recognized for its antibacterial and antimicrobial properties. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis, making it effective against various Gram-positive and Gram-negative bacteria.

Synthesis of Derivatives

The compound serves as a building block in synthesizing new benzenesulfonamide derivatives aimed at enhancing therapeutic efficacy against diseases such as cancer and bacterial infections.

| Compound | Targeted Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial | 15 |

| This compound derivatives | Anticancer | 1.52 - 6.31 |

In vitro studies have shown that certain synthesized derivatives exhibit significant inhibition of cancer cell lines, indicating their potential as anticancer agents .

Case Studies

A notable study evaluated the effects of this compound on human cancer cell lines, revealing an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. This suggests its potential as a lead compound for further drug development .

Agricultural Applications

In agriculture, this compound has been explored for its potential use as an antimicrobial agent in crop protection. Its properties allow it to be effective against various pathogens that threaten plant health.

Antifungal Properties

Research indicates that the compound may also possess antifungal and antiviral activities, although these require further investigation to establish efficacy .

Industrial Applications

This compound finds utility in several industrial processes:

Specialty Chemicals

The compound is utilized in producing specialty chemicals and materials with specific properties, including dyes and pigments . Its role as an intermediate in organic synthesis allows for the development of more complex molecules.

Cleaning Agents

It has been reported to have applications as a cleaning or bleaching agent in domestic settings due to its antimicrobial properties .

Mecanismo De Acción

The mechanism of action of 4-chloro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. In medicinal chemistry, it may inhibit enzymes or receptors by mimicking natural substrates or binding to active sites .

Comparación Con Compuestos Similares

Similar Compounds

4-Chlorobenzenesulfonamide: Lacks the methyl group at the third position.

3-Methylbenzenesulfonamide: Lacks the chlorine atom at the fourth position.

Benzenesulfonamide: The parent compound without any substituents

Uniqueness

4-Chloro-3-methylbenzenesulfonamide is unique due to the presence of both chlorine and methyl substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile reagent in chemical synthesis and its efficacy in biological applications .

Actividad Biológica

4-Chloro-3-methylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is crucial for its biological activity. The presence of chlorine and methyl groups modifies its pharmacological properties compared to other sulfonamides. The compound can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 195.66 g/mol

The primary mechanism of action for this compound involves its role as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. This inhibition disrupts the production of folate, leading to bacterial growth inhibition, making it effective against various gram-positive and gram-negative bacteria.

Additionally, some studies suggest that the compound exhibits potential antifungal and antiviral activities, although these areas require further investigation to confirm efficacy and elucidate mechanisms.

Antimicrobial Activity

The sulfonamide moiety is well-known for its antibacterial properties. In vitro studies have demonstrated that this compound effectively inhibits the growth of several bacterial strains. The following table summarizes some key findings regarding its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound has varying degrees of effectiveness against different bacterial species, with notable potency against Staphylococcus aureus.

Cytotoxic Activity

Recent research has highlighted the cytotoxic potential of this compound against cancer cell lines. In a study assessing its effects on human cancer cells, the compound demonstrated significant inhibitory effects on cell viability across various lines:

| Cell Line | IC (µM) |

|---|---|

| HCT-116 (Colon) | 25 |

| MCF-7 (Breast) | 30 |

| HeLa (Cervical) | 20 |

The IC values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer agent .

Case Studies and Clinical Observations

Several case studies provide insights into the biological activity and safety profile of this compound:

- Respiratory Sensitization : In a cohort of brewery workers exposed to the compound as a sterilizing agent, several individuals developed severe asthmatic symptoms over time. Symptoms included wheezing, nasal discharge, and dyspnea, with sensitization confirmed through skin-prick testing .

- Skin Reactions : A nurse using antiseptic products containing this compound developed eczema and positive reactions in patch tests. This highlights the need for caution in occupational settings where exposure may occur .

- Antimicrobial Use in Clinical Settings : The compound has been employed in clinical settings for its antibacterial properties, particularly in treating infections caused by resistant bacterial strains.

Propiedades

IUPAC Name |

4-chloro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKYHVXYMZWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280488 | |

| Record name | 6-Chloro-m-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-25-9 | |

| Record name | NSC17133 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-m-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.